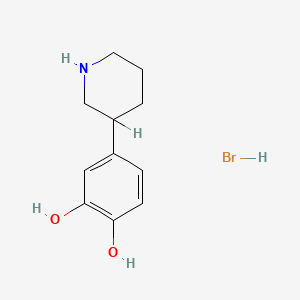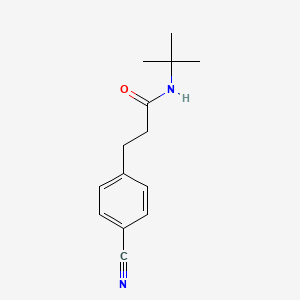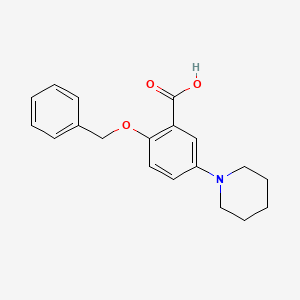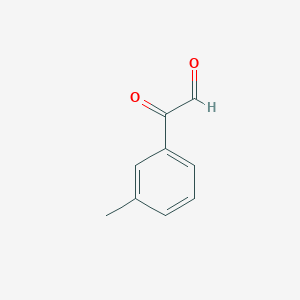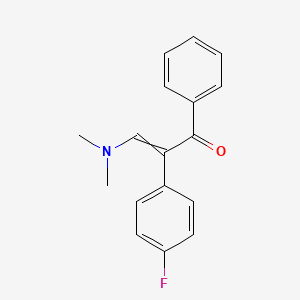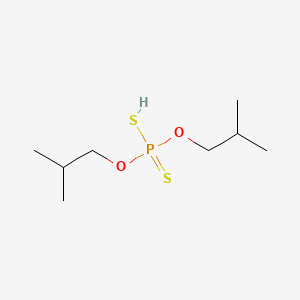
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile is a chemical compound with a unique structure that includes a boron-containing dioxaborinane ring and a pyridinecarbonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile typically involves the formation of the dioxaborinane ring followed by its attachment to the pyridinecarbonitrile moiety. One common method involves the reaction of 2,6-dimethylpyridine with boronic acid derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled environments to facilitate the reaction and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Wissenschaftliche Forschungsanwendungen
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborinane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pyridinecarbonitrile moiety may also play a role in binding to specific receptors or active sites, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound shares the dioxaborinane ring structure but differs in the attached phenyl group.
Phenylboronic Acid Neopentyl Glycol Ester: Similar in containing a boronic acid ester but with different substituents.
Uniqueness
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile is unique due to its combination of the dioxaborinane ring and pyridinecarbonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H15BN2O2 |
|---|---|
Molekulargewicht |
230.07 g/mol |
IUPAC-Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H15BN2O2/c1-9-4-5-10(11(6-14)15-9)13-16-7-12(2,3)8-17-13/h4-5H,7-8H2,1-3H3 |
InChI-Schlüssel |
GTLSSXBSXQZHGH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=C(N=C(C=C2)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Formyl-6-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B8675785.png)
![{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid](/img/structure/B8675786.png)
![2-(5-Bromopyridin-3-yl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8675788.png)
